molecular formula C15H24O5 B13836356 (2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol

(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol

Cat. No.: B13836356
M. Wt: 284.35 g/mol
InChI Key: CDBFGJHSYVVSCA-UHFFFAOYSA-N
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Description

(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol is a chemical compound with a complex structure that includes phenoxy and propanediol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to form another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing the use of toxic reagents and the generation of waste. The reaction conditions are carefully controlled to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of (2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    (4-Isopropoxy-2-methyl) phenyl isopropyl ketone: Similar in structure but with different functional groups.

    Phenoxypropanediol derivatives: Compounds with similar core structures but different substituents.

Properties

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol

InChI

InChI=1S/C15H24O5/c1-12(2)19-8-7-18-10-13-3-5-15(6-4-13)20-11-14(17)9-16/h3-6,12,14,16-17H,7-11H2,1-2H3

InChI Key

CDBFGJHSYVVSCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOCC1=CC=C(C=C1)OCC(CO)O

Origin of Product

United States

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